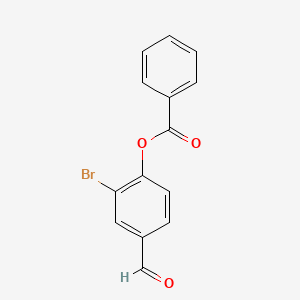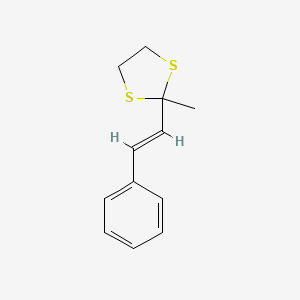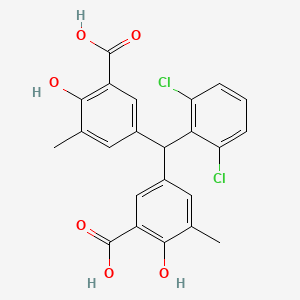![molecular formula C11H24OSi B13808377 [(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane](/img/structure/B13808377.png)
[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane is an organosilicon compound characterized by the presence of a cyclohexyl ring substituted with an ethoxy group and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane typically involves the reaction of a cyclohexyl derivative with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The ethoxy group is introduced via an etherification reaction using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carbonyl compound.
Reduction: The cyclohexyl ring can be reduced to form a more saturated compound.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group yields a ketone, while reduction of the cyclohexyl ring results in a more saturated hydrocarbon.
Wissenschaftliche Forschungsanwendungen
[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to modify the solubility and stability of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism by which [(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. The ethoxy group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(1R,3S)-3-methoxycyclohexyl]-trimethylsilane: Similar structure but with a methoxy group instead of an ethoxy group.
[(1R,3S)-3-ethoxycyclopentyl]-trimethylsilane: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.
[(1R,3S)-3-ethoxycyclohexyl]-triethylsilane: Similar structure but with a triethylsilyl group instead of a trimethylsilyl group.
Uniqueness
[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane is unique due to the combination of its cyclohexyl ring, ethoxy group, and trimethylsilyl group. This combination imparts specific reactivity and properties that are not observed in similar compounds. For example, the trimethylsilyl group provides steric protection, while the ethoxy group can participate in various chemical reactions, making this compound versatile in synthetic applications.
Eigenschaften
Molekularformel |
C11H24OSi |
|---|---|
Molekulargewicht |
200.39 g/mol |
IUPAC-Name |
[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane |
InChI |
InChI=1S/C11H24OSi/c1-5-12-10-7-6-8-11(9-10)13(2,3)4/h10-11H,5-9H2,1-4H3/t10-,11+/m0/s1 |
InChI-Schlüssel |
LOSQMSRNEYFFDJ-WDEREUQCSA-N |
Isomerische SMILES |
CCO[C@H]1CCC[C@H](C1)[Si](C)(C)C |
Kanonische SMILES |
CCOC1CCCC(C1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4S,5R)-4-ethyl-1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13808304.png)
![1,1'-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane](/img/structure/B13808313.png)




![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13808349.png)
![Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]-](/img/structure/B13808357.png)
![[2-[(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13808361.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13808368.png)
![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester](/img/structure/B13808373.png)
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B13808375.png)

